molecular formula C14H13NO4S B7864133 2-benzenesulfonamido-2-phenylacetic acid

2-benzenesulfonamido-2-phenylacetic acid

Cat. No.: B7864133
M. Wt: 291.32 g/mol
InChI Key: QJBGCXNTFZBQJR-CYBMUJFWSA-N
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Description

2-Benzenesulfonamido-2-phenylacetic acid, specifically the (2R)-enantiomer (C 14 H 13 NO 4 S) , is a chiral sulfonamide-containing compound of interest in structural and medicinal chemistry research. Its well-defined crystalline structure, characterized by intermolecular N—H···O and O—H···O hydrogen bonding , makes it a valuable candidate for crystallography studies and the development of novel molecular solids. The core structure of benzenesulfonamide is a privileged pharmacophore in the design of potent enzyme inhibitors . This compound serves as a key synthetic intermediate for researchers exploring new chemical entities, particularly in the development of carbonic anhydrase inhibitors (CAIs) and modulators of protein-protein interactions (PPIs) like the KEAP1-NRF2 pathway, which is a target in oxidative stress and inflammation research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(benzenesulfonamido)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-14(17)13(11-7-3-1-4-8-11)15-20(18,19)12-9-5-2-6-10-12/h1-10,13,15H,(H,16,17)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBGCXNTFZBQJR-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 2 Benzenesulfonamido 2 Phenylacetic Acid

Established Synthetic Pathways to 2-Benzenesulfonamido-2-phenylacetic Acid

The most direct and commonly cited method for the preparation of this compound involves the N-sulfonylation of phenylglycine. This approach is a straightforward application of the Schotten-Baumann reaction conditions, tailored for amino acid substrates.

Reaction of Phenylglycine with Benzenesulfonyl Chloride

The synthesis of this compound is readily achieved by reacting phenylglycine with benzenesulfonyl chloride. nih.govnih.gov The reaction proceeds via the nucleophilic attack of the amino group of phenylglycine on the electrophilic sulfur atom of benzenesulfonyl chloride. The process is typically conducted in an aqueous medium where the pH is maintained at an alkaline level (pH 8–9) using a base such as sodium carbonate (Na₂CO₃). nih.govnih.gov This basic condition is crucial as it deprotonates the amino group, enhancing its nucleophilicity, while also neutralizing the hydrochloric acid (HCl) byproduct formed during the reaction. The reaction is generally stirred at room temperature until the benzenesulfonyl chloride is fully consumed. nih.gov Upon completion, the reaction mixture is acidified to a pH of 1–2 with an acid like HCl, which protonates the carboxylate group, causing the desired product to precipitate out of the solution. nih.govnih.gov The resulting solid can then be isolated by filtration. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

Optimization of the synthesis primarily revolves around the control of pH, reactant stoichiometry, and purification methods. Maintaining a pH between 8 and 9 is essential for the reaction to proceed efficiently. nih.govnih.gov Studies have utilized equimolar amounts of phenylglycine and benzenesulfonyl chloride (e.g., 6.6 mmol of each) to drive the reaction to completion. nih.gov

A key aspect of yield enhancement and purity lies in the post-reaction workup and recrystallization. After filtration and washing with distilled water, the crude product can be recrystallized. The choice of solvent for recrystallization has been shown to influence the final crystalline form of the product. For instance, recrystallization from a mixture of dichloromethane (B109758) and methanol (B129727) has been reported to yield colorless prisms of one polymorph. nih.gov In a separate study, recrystallization from methanol alone produced a different monoclinic polymorph of (2R)-2-benzenesulfonamido-2-phenylethanoic acid, demonstrating that solvent choice is a critical parameter in controlling the solid-state structure of the final compound. nih.govresearchgate.net

Table 1: Comparison of Synthetic Conditions for this compound

Parameter Method 1 Method 2
Starting Material Phenyl glycine (B1666218) (1 g, 6.6 mmol) Phenyl glycine (2 g, 13.2 mmol)
Reagent Benzenesulfonyl chloride (1.16 g, 6.6 mmol) Benzenesulfonyl chloride (2.32 g, 13.2 mmol)
Base 1M Na₂CO₃ solution 1M Na₂CO₃ solution
Solvent Distilled water (10 ml) Distilled water (15 ml)
Reaction pH 8–9 8–9
Reaction Temp. Room Temperature Room Temperature
Acidification 1 N HCl to pH 1–2 1 M HCl to pH 1–2
Recrystallization Dichloromethane and Methanol Methanol
Reference nih.gov nih.gov

Exploration of Alternative and Advanced Synthetic Approaches

While the sulfonylation of phenylglycine is a reliable method, modern organic synthesis offers several alternative strategies for constructing the this compound scaffold, including multicomponent reactions and advanced C-C bond-forming techniques.

Strategies Utilizing Petasis-Borono Mannich Reactions for Related Compounds

The Petasis-Borono Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for the one-step synthesis of unnatural α-amino acids. organic-chemistry.org The synthesis of N-sulfonylated amino acid derivatives can be envisioned using a sulfonamide as the amine component. organic-chemistry.org A general approach would involve the reaction of a sulfonamide (e.g., benzenesulfonamide), glyoxylic acid (as the carbonyl component), and an aryl boronic acid (e.g., phenylboronic acid). The reaction condenses these three components to directly form the N-substituted α-amino acid scaffold. wikipedia.org The use of polar protic solvents like hexafluoroisopropanol (HFIP) can accelerate the reaction and improve yields. wikipedia.org This strategy offers a convergent and atom-economical alternative to the traditional stepwise approach.

Hydrolysis-Based Routes to Phenylacetic Acid Scaffolds

Hydrolysis reactions provide a fundamental route to the phenylacetic acid core structure. A classic method is the hydrolysis of benzyl (B1604629) cyanide (phenylacetonitrile). orgsyn.org This reaction can be performed under either acidic or basic conditions, though acid hydrolysis is often smoother. orgsyn.org For the synthesis of the target molecule, a plausible route would involve the sulfonylation of a precursor like 2-amino-2-phenylacetonitrile, followed by the hydrolysis of the nitrile group to a carboxylic acid.

Alternatively, the hydrolysis of a primary amide, such as 2-benzenesulfonamido-2-phenylacetamide, can yield the desired carboxylic acid. mdpi.com This hydrolysis can be achieved under acidic conditions, and the use of a catalyst like titanium tetrachloride (TiCl₄) in aqueous HCl has been shown to facilitate the conversion of primary amides to carboxylic acids under mild conditions. mdpi.com

Table 2: Selected Hydrolysis Methods for Phenylacetic Acid Scaffolds

Precursor Reagents Conditions Product Reference
Benzyl Cyanide Dilute Sulfuric Acid Heat under reflux Phenylacetic Acid orgsyn.org
2-[(3,4,5-triphenyl)phenyl]acetamide aq. HCl, cat. TiCl₄ - 2-[(3,4,5-triphenyl)phenyl]acetic acid mdpi.com

Carbonylation and Other C-C Bond Forming Reactions

Carbonylation reactions represent a powerful tool for C-C bond formation and have been successfully employed to synthesize phenylacetic acid derivatives from readily available starting materials. proquest.comresearchgate.net A common approach involves the palladium-catalyzed carbonylation of benzyl halides, such as benzyl chloride. researchgate.netgoogle.com In a typical setup, the benzyl halide is reacted with carbon monoxide (CO) in the presence of a palladium catalyst (e.g., bistriphenylphosphine palladium dichloride), a phase-transfer catalyst, and a base. proquest.comresearchgate.net This method provides a mild and effective means to prepare the phenylacetic acid core. researchgate.net For the synthesis of the target molecule, a 2-(benzenesulfonamido)-2-phenylacetyl halide could potentially be synthesized and subsequently carbonylated.

Another advanced strategy is the direct carbonylation of toluene (B28343) derivatives. google.com This process uses a transition metal catalyst to react a toluene-based compound, an oxidizing agent, an alcohol, and carbon monoxide to form a phenylacetic acid ester, which can then be hydrolyzed to the final acid. google.com This C(sp³)-H bond activation approach offers a highly efficient route from simple hydrocarbon precursors. google.com

Detailed Analysis of Reaction Mechanisms and Kinetics

The formation of this compound, a sulfonamide derivative of the amino acid phenylglycine, is a process of significant interest. A detailed examination of the reaction mechanisms and kinetics reveals the intricate steps involved in the creation of the sulfonamide bond and the influence of various factors on the reaction's efficiency.

Mechanistic Pathways of Amide Bond Formation

The synthesis of this compound typically proceeds via a nucleophilic acyl substitution reaction, most commonly under Schotten-Baumann conditions. byjus.comiitk.ac.inorganic-chemistry.orgchemistnotes.com This reaction involves the acylation of the primary amine group of phenylglycine with benzenesulfonyl chloride in the presence of a base. byjus.comiitk.ac.inchemistnotes.com

The generally accepted mechanism for this transformation can be delineated into the following key steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino group of phenylglycine on the electrophilic sulfur atom of benzenesulfonyl chloride. byjus.comiitk.ac.inchemistnotes.com This leads to the formation of a transient tetrahedral intermediate.

Formation of the Tetrahedral Intermediate: This intermediate is a species in which the sulfur atom is bonded to the incoming nitrogen atom, the two oxygen atoms, the phenyl group, and the chlorine atom.

Collapse of the Intermediate and Elimination: The tetrahedral intermediate is unstable and collapses to reform the sulfur-oxygen double bond. This is accompanied by the elimination of the chloride ion, which is a good leaving group. byjus.com

Deprotonation: The resulting protonated sulfonamide is then deprotonated by the base present in the reaction medium, typically an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine. byjus.comnih.gov This neutralization of the generated hydrochloric acid is crucial as it drives the reaction equilibrium towards the formation of the final amide product and prevents the protonation of the unreacted amine. byjus.comorganic-chemistry.org

C₆H₅SO₂Cl + H₂N-CH(C₆H₅)COOH + 2 NaOH → C₆H₅SO₂NH-CH(C₆H₅)COONa + NaCl + 2 H₂O

Subsequent acidification of the sodium salt of the product yields the final this compound.

Kinetic Considerations:

While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, studies on analogous reactions of benzenesulfonyl chloride with primary and secondary amines in aqueous media provide valuable insights. The reaction rate is influenced by several factors, including the pH of the medium and the nature of the amine.

A study on the reaction of benzenesulfonyl chloride with various water-soluble alkylamines revealed that the yield of the sulfonamide is highly dependent on the pH. cdnsciencepub.com For some amines, a sigmoidal pH-yield curve was observed, with high yields maintained even at high basicity (up to 1.0 mol/L sodium hydroxide). cdnsciencepub.com This behavior was attributed to the involvement of third-order kinetic terms, one being first-order in sulfonyl chloride, amine, and hydroxide anion, and another being first-order in sulfonyl chloride and second-order in the amine. cdnsciencepub.com The significance of these third-order terms appears to correlate with the hydrophobic character of the amine. cdnsciencepub.com

pH-Yield Profiles for the Reaction of Benzenesulfonyl Chloride with Selected Amines cdnsciencepub.com
AminepHYield of Sulfonamide (%)Noteworthy Observation
DibutylamineIncreasing basicity up to 1.0 M NaOHHigh and persistentSigmoid pH-yield curve
1-Octylamine1.0 M NaOH98High yield in strongly basic conditions
Hexamethylenimine1.0 M NaOH97High yield in strongly basic conditions
Bis(2-methoxyethyl)amineVaried-Bell-shaped pH-yield curve

These findings suggest that the kinetics of the formation of this compound are likely complex and sensitive to the reaction conditions, particularly the pH. The presence of the carboxylic acid group in phenylglycine adds another layer of complexity due to its own acid-base properties.

Role of Catalysis in Analogous Reactions

While the traditional Schotten-Baumann synthesis is effective, modern synthetic methodologies often employ catalysts to enhance reaction rates, improve yields, and promote sustainability. In the context of sulfonamide synthesis, several catalytic systems have been developed for analogous reactions.

Transition-Metal Catalysis:

A notable advancement is the use of copper catalysis for the synthesis of sulfonamides from aryl carboxylic acids and amines. nih.gov This method involves a decarboxylative chlorosulfonylation of the carboxylic acid to generate a sulfonyl chloride in situ, which then reacts with the amine. nih.gov This process is driven by a copper ligand-to-metal charge transfer (LMCT) mechanism and allows for the one-pot synthesis of sulfonamides without the need to pre-functionalize the starting materials. nih.gov This approach highlights the potential for transition metals to facilitate novel reaction pathways for amide bond formation.

Electrochemical Synthesis:

Another innovative and environmentally benign approach is the electrochemical oxidative coupling of thiols and amines to form sulfonamides. acs.org This method is driven entirely by electricity, avoiding the need for sacrificial chemical oxidants or catalysts. acs.org The reaction proceeds rapidly, often within minutes, and generates hydrogen gas as the only byproduct. acs.org Kinetic studies of this process have shown that the initial step is the rapid anodic oxidation of the thiol to a disulfide. acs.org This is followed by further oxidation steps to form the sulfonamide. This electrochemical strategy offers a green and efficient alternative for the construction of sulfonamide linkages.

Catalytic Approaches in Analogous Sulfonamide Syntheses
Catalytic MethodKey FeaturesReactantsAdvantagesReference
Copper-Catalyzed Decarboxylative ChlorosulfonylationIn situ generation of sulfonyl chloride via a Cu-LMCT mechanism.Aryl carboxylic acids and aminesOne-pot synthesis, no pre-functionalization required. nih.gov
Electrochemical Oxidative CouplingDriven by electricity, no chemical oxidants or catalysts needed.Thiols and aminesEnvironmentally friendly, rapid reaction, high atom economy. acs.org

These catalytic methods, while not directly reported for the synthesis of this compound, demonstrate the evolving landscape of amide bond formation and offer potential avenues for more efficient and sustainable production of this and related compounds. The principles of activating either the carboxylic acid or the amine through catalysis are central to these modern approaches.

Advanced Structural Elucidation and Solid State Characterization of 2 Benzenesulfonamido 2 Phenylacetic Acid

Single Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction analysis provides precise atomic coordinates, from which the molecular structure, stereochemistry, and the packing of molecules in the crystal can be determined.

Research has identified at least two polymorphic forms of 2-benzenesulfonamido-2-phenylacetic acid, each crystallizing in a different crystal system and space group. nih.gov The first identified polymorph crystallizes in the orthorhombic system with the chiral space group P2₁2₁2₁. nih.gov A second, distinct polymorph was later identified, which crystallizes in the monoclinic system with the space group P2₁. nih.govresearchgate.netnih.gov The crystallographic data for these two forms are summarized below.

Table 1: Crystallographic Data for the Polymorphs of this compound

Parameter Polymorph I Polymorph II
Formula C₁₄H₁₃NO₄S C₁₄H₁₃NO₄S
Molar Mass 291.31 g/mol 291.31 g/mol
Crystal System Orthorhombic Monoclinic
Space Group P2₁2₁2₁ P2₁
a (Å) 5.6022 (5) 8.2464 (8)
b (Å) 12.5026 (9) 5.3251 (4)
c (Å) 19.7886 (15) 15.3642 (15)
**β (°) ** 90 100.384 (3)
**Volume (ų) ** 1386.03 (19) 663.64 (10)
Z 4 2
Temperature (K) 296 296

The molecular structure of this compound consists of a central chiral carbon atom bonded to a hydrogen atom, a phenyl group, a carboxylic acid group, and a sulfonamide nitrogen. The geometry around the sulfur atom in the benzenesulfonamide (B165840) group is described as a distorted tetrahedron. nih.govresearchgate.net Similarly, the chiral carbon atom (designated C7 in the orthorhombic structure and C13 in the monoclinic structure) exhibits a slightly distorted tetrahedral geometry. nih.govnih.govresearchgate.net

A key conformational feature of the molecule is the relative orientation of the two aromatic rings (the phenyl group and the benzene (B151609) ring of the sulfonamide moiety). The dihedral angle between the planes of these two rings is significantly different in the two polymorphs, highlighting their conformational distinction.

In the orthorhombic polymorph , the dihedral angle between the aromatic ring planes is 45.52 (18)°. nih.gov

In the monoclinic polymorph , this angle is notably smaller, measured at 28.03 (12)°. nih.govresearchgate.netnih.gov

These differences in dihedral angles indicate a degree of torsional flexibility around the C-N and N-S bonds, influenced by the different packing forces and intermolecular interactions within each crystal lattice.

The compound possesses a single chiral center at the α-carbon of the phenylacetic acid backbone. The studies specifically investigated the (2R) enantiomer. nih.govnih.govresearchgate.net The absolute configuration was confirmed through crystallographic analysis, with the Flack parameter being determined to be close to zero (0.02 (10) for the orthorhombic form and -0.04 (9) for the monoclinic form), which validates the assigned stereochemistry. nih.govnih.gov

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical aspect of its solid-state characterization. As detailed above, this compound exhibits at least two distinct polymorphs: an orthorhombic form and a monoclinic form. nih.gov

The primary distinction lies in their crystal packing and the resulting intermolecular interactions. The orthorhombic form features a more complex network of hydrogen bonds leading to specific ring motifs, whereas the monoclinic form is characterized by simpler chain-like hydrogen bonding patterns. nih.govresearchgate.net This difference in packing also accounts for the significant variation in the dihedral angle between the aromatic rings of the molecules in each form. nih.gov

The supramolecular architecture of this compound is dominated by a network of hydrogen bonds. The carboxylic acid group provides a strong hydrogen bond donor (O-H) and acceptor (C=O), while the sulfonamide group offers an N-H donor and sulfonyl oxygen acceptors.

In the orthorhombic polymorph , the crystal structure is stabilized by intermolecular N—H⋯O and O—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions create chains of molecules that propagate along the direction. nih.gov A notable feature of this polymorph is the formation of three distinct ring motifs, described using graph-set notation as R²₁(8), R²₂(8), and R³₃(11). nih.govresearchgate.net These chains are further linked by C—H⋯O interactions. nih.gov

In the monoclinic polymorph , the hydrogen bonding network is different. The structure is primarily defined by O—H⋯O hydrogen bonds that link molecules into polymeric chains, also along the a-axis direction. nih.govresearchgate.net These chains are then cross-linked into a 3D network by a weak C—H⋯O interaction along the c-axis. nih.govresearchgate.netnih.gov Unlike the orthorhombic form, this polymorph does not exhibit the same complex ring motifs. nih.govresearchgate.net

Table 2: Hydrogen Bond Geometries for the Orthorhombic Polymorph

Donor–H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N1–H1···O3ⁱ 0.86 2.11 2.915 (4) 156
O4–H4···O1ⁱⁱ 0.82 1.81 2.623 (4) 171
C12–H12···O2ⁱⁱⁱ 0.93 2.47 3.321 (5) 152
Symmetry codes: (i) x+1/2, -y+3/2, -z+1; (ii) -x+1, y-1/2, -z+3/2; (iii) x-1, y, z.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks.

Analysis of C-H···O, O-H···O, and N-H···O Interactions

The crystal structure of this compound is significantly stabilized by a combination of robust intermolecular hydrogen bonds. Analysis of its orthorhombic polymorph reveals a network of O-H···O, N-H···O, and C-H···O interactions that define the molecular conformation and packing. rsc.orgnih.gov

The most prominent of these are the classical hydrogen bonds involving the carboxylic acid and sulfonamide functional groups. The O-H of the carboxylic acid group acts as a hydrogen bond donor to an oxygen atom of a neighboring molecule's sulfonyl group, forming a strong O-H···O interaction. rsc.org Similarly, the sulfonamide's N-H group donates a hydrogen to a carboxyl oxygen of an adjacent molecule, resulting in a significant N-H···O bond. rsc.org

These varied interactions collectively give rise to distinct ring motifs within the crystal structure, as described by graph-set notation. rsc.orgresearchgate.net Specifically, R²₁(8), R²₂(8), and R³₃(11) motifs are formed. The R²₁(8) and R²₂(8) motifs arise from combinations of C-H···O and N-H···O bonds, while the R³₃(11) motif is the result of cooperative O-H···O and N-H···O interactions. rsc.orgresearchgate.net

A second, monoclinic polymorph of the compound has also been identified. hmdb.canih.gov In this crystal form, the network of interactions is simpler. It is primarily characterized by O-H···O hydrogen bonds that link molecules together and weaker C-H···O interactions that connect these molecular chains. hmdb.canih.gov

Detailed parameters for the hydrogen bonds in the orthorhombic polymorph are provided in the table below.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1-H1···O20.862.092.919 (4)161
O3-H3O···O40.821.832.646 (3)176
C2-H2···O10.932.563.340 (5)142
C3-H3···O20.932.543.225 (5)131
C7-H7···O10.982.553.432 (4)150
Data sourced from crystallographic information for the orthorhombic polymorph of (2R)-2-Benzenesulfonamido-2-phenylethanoic acid. rsc.org
Supramolecular Assembly and Packing Motifs in the Solid State

The intricate network of hydrogen bonds dictates the supramolecular assembly of this compound in the solid state. The specific arrangement varies between its known polymorphs, highlighting the conformational flexibility of the molecule.

In the orthorhombic crystal form, the combination of N-H···O and O-H···O hydrogen bonds leads to the formation of infinite chains of molecules that propagate along the crystallographic direction. rsc.orgdrugbank.com The previously described ring motifs are connected in a way that creates a distinctive rod-shaped arrangement of molecules along the a-axis. rsc.orgresearchgate.net These primary polymeric chains are then further interlinked by the weaker C-H···O interactions, building a stable three-dimensional architecture. rsc.orgdrugbank.com In this polymorph, the dihedral angle between the two aromatic rings (the phenyl group and the benzenesulfonyl group) is 45.52 (18)°. rsc.org

In contrast, the monoclinic polymorph exhibits a different packing strategy. hmdb.canih.gov Here, the primary supramolecular structure is a polymeric chain formed through O-H···O hydrogen bonds, which also extends along the a-axis. hmdb.canih.gov These chains are then cross-linked along the c-axis by a weak C-H···O interaction. hmdb.ca This polymorph lacks the more complex ring motifs seen in the orthorhombic form. hmdb.ca The conformational difference is also reflected in the dihedral angle between the aromatic rings, which is 28.03 (12)° in the monoclinic structure. hmdb.ca

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and identifying its constituent functional groups. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are principal techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While detailed experimental NMR spectra for this compound are not extensively reported in the surveyed literature, NMR spectroscopy remains the definitive method for elucidating its molecular framework in solution. Both ¹H and ¹³C NMR would provide unambiguous evidence for the compound's identity.

A ¹H NMR spectrum of this compound would be expected to show several distinct signals corresponding to the different types of protons in the molecule. The aromatic region would be most complex, with signals for the ten protons of the two phenyl rings (the phenylglycine moiety and the benzenesulfonyl moiety). These would likely appear as a series of multiplets in the approximate range of 7.0-8.0 ppm. The single proton on the chiral carbon (α-proton) would appear as a distinct signal, likely a doublet due to coupling with the adjacent N-H proton. The proton of the N-H sulfonamide would be observable, and its chemical shift could be variable, though it would likely appear as a doublet. The acidic proton of the carboxylic acid group would be expected to produce a broad singlet at a downfield chemical shift, typically above 10 ppm.

The ¹³C NMR spectrum provides complementary information, confirming the carbon backbone of the molecule. For this compound, one would expect to see a signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. The twelve aromatic carbons from the two rings would produce a cluster of signals between approximately 120-140 ppm. The signal for the chiral α-carbon, attached to the nitrogen and the carboxyl group, would be found further upfield. Finally, the spectrum would be completed by signals from the quaternary carbons of the phenyl rings.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique utilized to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. This method provides essential information for the structural elucidation and confirmation of newly synthesized molecules like this compound.

The molecular formula for the closely related compound, (2R)-2-Benzenesulfonamido-2-phenylethanoic acid, has been established as C₁₄H₁₃NO₄S through single-crystal X-ray diffraction studies. Based on this formula, the calculated molecular weight is 291.31 g/mol . This value is a critical reference point for the interpretation of mass spectrometry data.

While a specific experimental mass spectrum for this compound is not widely published, the fragmentation behavior can be predicted based on the known fragmentation pathways of aromatic sulfonamides and N-acylated amino acids under techniques such as electrospray ionization (ESI-MS). In positive-ion mode ESI-MS, the molecule is expected to be observed as the protonated molecular ion, [M+H]⁺.

Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), several characteristic fragmentation patterns are anticipated for this compound. A primary fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), which corresponds to a mass difference of 64 Da. nih.gov Another common fragmentation is the cleavage of the sulfonamide bond (S-N bond). researchgate.net

For the aminophenylsulfonyl portion of the molecule, characteristic fragment ions are often observed at m/z 156, 108, and 92. researchgate.net The ion at m/z 156 typically corresponds to the [C₆H₅SO₂NH₂]⁺ fragment, which can subsequently lose sulfur dioxide to yield the anilinium ion at m/z 92. researchgate.net The fragment at m/z 108 is also a known product from rearrangements following the initial fragmentation. researchgate.net The other major fragment would arise from the phenylacetic acid moiety.

The expected key fragmentation patterns for this compound are summarized in the table below.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure/Identity
[M+H]⁺[M+H - SO₂]⁺SO₂ (64 Da)Ion resulting from the elimination of sulfur dioxide
[M+H]⁺156C₈H₇NO₂Benzenesulfonamide fragment [C₆H₅SO₂NH₂]⁺
15692SO₂ (64 Da)Anilinium ion [C₆H₅NH₂]⁺
[M+H]⁺[C₈H₈NO₂]⁺C₆H₅SO₂Phenylglycine fragment

It is important to note that the exact fragmentation pattern and the relative intensities of the fragment ions can be influenced by the specific conditions of the mass spectrometry experiment, such as the ionization method and collision energy. nih.govoup.com

Stereochemical Aspects and Chiral Resolution Techniques for 2 Benzenesulfonamido 2 Phenylacetic Acid

Inherent Chirality and Enantiomeric Considerations

Chirality is a fundamental property of the molecule's three-dimensional structure, leading to the existence of enantiomers, which are non-superimposable mirror images of each other. khanacademy.org

The molecular structure of 2-benzenesulfonamido-2-phenylacetic acid possesses a chiral center, also known as a stereogenic or asymmetric carbon atom. khanacademy.orgkhanacademy.org A carbon atom is defined as a chiral center when it is bonded to four different substituents. khanacademy.orgyoutube.com In the case of this compound, the alpha-carbon (the carbon atom adjacent to the carboxyl group) is the chiral center.

The four distinct groups attached to this central carbon are:

A hydrogen atom (-H)

A phenyl group (-C₆H₅)

A carboxyl group (-COOH)

A benzenesulfonamido group (-NHSO₂C₆H₅)

Crystallographic studies of the (2R)-enantiomer of the compound confirm this structure, identifying a chiral center with a slightly distorted tetrahedral geometry. nih.govresearchgate.net This inherent asymmetry means the compound can exist as two distinct enantiomers, (R)-2-benzenesulfonamido-2-phenylacetic acid and (S)-2-benzenesulfonamido-2-phenylacetic acid, which rotate plane-polarized light in equal but opposite directions. khanacademy.org

Methodologies for Enantiomeric Separation and Resolution

The separation of a racemic mixture of this compound into its pure enantiomers is known as chiral resolution. wikipedia.org This process is essential for obtaining optically active compounds.

A primary and widely used strategy for resolving enantiomers involves their conversion into a mixture of diastereomers. libretexts.org Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as solubility and melting points, allowing for their separation by conventional methods like fractional crystallization. libretexts.orglibretexts.org

Chiral derivatizing agents (CDAs) are enantiomerically pure compounds that react covalently with the enantiomers in a racemic mixture to form a new pair of diastereomeric compounds. wikipedia.orgnih.gov These newly formed diastereomers can then be separated.

The process involves:

Reaction: The racemic this compound is reacted with a single enantiomer of a CDA. This reaction typically targets the carboxylic acid functional group.

Separation: The resulting diastereomeric products, now possessing distinct physical properties, are separated using standard laboratory techniques such as chromatography or crystallization.

Cleavage: The chiral auxiliary is cleaved from the separated diastereomers to yield the individual, enantiomerically pure forms of the original acid.

A well-known example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which can be converted to its acid chloride to react with chiral alcohols or amines. wikipedia.org For a carboxylic acid like the target compound, a chiral alcohol or amine would be used as the derivatizing agent to form diastereomeric esters or amides, respectively.

The most common method for resolving racemic acids is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic acid with an enantiomerically pure chiral base, referred to as a chiral resolving agent. libretexts.org The resulting acid-base reaction produces a mixture of two diastereomeric salts.

For racemic this compound (a racemic acid), the reaction with a single enantiomer of a chiral base (e.g., an (R)-amine) would yield two salts:

(R)-acid · (R)-base

(S)-acid · (R)-base

These two salts are diastereomers and will exhibit different solubilities in a given solvent. nih.gov By carefully selecting the solvent, one of the diastereomeric salts can be induced to crystallize preferentially while the other remains dissolved. nih.gov The crystallized salt is then separated by filtration, and the pure enantiomer of the acid is recovered by treatment with a strong acid to break the salt. Research has shown that the choice of solvent can be critical and can even reverse which diastereomer is less soluble, providing a method to access either enantiomer from the same racemic mixture using a single resolving agent. nih.gov

Table 1: Common Chiral Resolving Agents for Racemic Acids
Resolving AgentCompound TypeSource/Origin
BrucineChiral Base (Alkaloid)Natural, from Strychnos nux-vomica
StrychnineChiral Base (Alkaloid)Natural, from Strychnos nux-vomica
QuinineChiral Base (Alkaloid)Natural, from Cinchona bark
1-PhenylethylamineChiral Base (Amine)Synthetic
(1R,2S)-2-Amino-1,2-diphenylethanolChiral Base (Amino Alcohol)Synthetic

Chromatographic methods offer powerful and precise alternatives for the separation of enantiomers. These techniques work by allowing the racemic mixture to interact with a chiral environment, causing the two enantiomers to travel through the chromatographic system at different rates, thus achieving separation.

Common chromatographic approaches include:

High-Performance Liquid Chromatography (HPLC): This is a prevalent technique for enantioseparation. Separation can be achieved by using either a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA). nih.gov

Chiral Stationary Phase (CSP): The column itself contains a chiral material that interacts differently with each enantiomer.

Chiral Mobile Phase Additive (CMPA): A chiral selector is added to the mobile phase. This selector forms transient diastereomeric complexes with the enantiomers in the solution, which can then be separated on a standard achiral column. nih.gov This method can be more cost-effective and versatile. nih.gov Cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin, are often used as CMPAs for the separation of acidic compounds. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that has been successfully applied to the resolution of racemates, including phenylsuccinic acid, a structurally related compound. researchgate.net It can be adapted for chiral separations by using a chiral selector in one of the liquid phases. researchgate.netnih.gov

Simulated Moving Bed (SMB) Chromatography: This is a highly efficient, continuous chromatographic technique used for large-scale preparative separations. It is particularly valuable in the pharmaceutical industry for the industrial-scale resolution of chiral drugs. nih.gov

Table 2: Overview of Chromatographic Enantioseparation Techniques
TechniquePrincipleCommon Chiral Selectors/Phases
HPLC with CSPDifferential interaction with a chiral solid support.Polysaccharide derivatives, Pirkle-type phases, protein-based phases.
HPLC with CMPAFormation of transient diastereomeric complexes in the mobile phase.Cyclodextrins (e.g., HP-β-CD), chiral crown ethers, macrocyclic antibiotics. nih.gov
HSCCCLiquid-liquid partition with a chiral selector in one phase.Tartaric acid derivatives, cyclodextrins. researchgate.netnih.gov
SMB ChromatographyContinuous counter-current simulation for large-scale separation.Various CSPs, depending on the application. nih.gov

Chromatographic Enantioseparation Techniques.

Analytical Techniques for Enantiomeric Excess Determination

Determining the enantiomeric purity or enantiomeric excess (e.e.) is crucial after a resolution process or asymmetric synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess of a chiral compound. Since enantiomers are indistinguishable in a standard achiral NMR experiment, a chiral auxiliary is required. This can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govresearchgate.net

Chiral solvating agents, often called chiral shift reagents (CSRs), interact non-covalently with the enantiomers to form transient diastereomeric complexes. researchgate.net These interactions lead to a chemical shift non-equivalence (ΔΔδ), where corresponding protons in the two enantiomers resonate at slightly different frequencies, resulting in separate signals in the ¹H or ¹³C NMR spectrum. researchgate.net The enantiomeric excess can then be calculated by integrating the signals corresponding to each enantiomer. nih.gov While lanthanide-based shift reagents were historically common, metal-free organic molecules are now often preferred to avoid paramagnetic broadening. tcichemicals.com For acidic compounds, chiral amines or other basic reagents can serve as effective CSAs.

Alternatively, the chiral analyte can be covalently reacted with an enantiomerically pure chiral derivatizing agent to form stable diastereomers. These diastereomers will inherently have distinct NMR spectra, allowing for straightforward quantification by signal integration. nih.gov

Chiral chromatography, particularly HPLC, is the definitive and most widely used technique for the accurate assessment of optical purity. unife.it The methods described in section 4.2.2.1 are directly applicable for quantitative analysis.

By developing an HPLC method that achieves baseline separation of the two enantiomers, the enantiomeric excess can be precisely determined. The area under each peak is proportional to the concentration of that enantiomer in the mixture. The enantiomeric excess (e.e.) is calculated using the areas of the two enantiomer peaks (A1 and A2) with the following formula:

e.e. (%) = |(A1 - A2) / (A1 + A2)| x 100

The high sensitivity and reproducibility of HPLC make it the gold standard for determining the enantiomeric purity of chiral compounds like this compound in various settings, from process control to quality assurance of final products. unife.it

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
(+)-Camphor-10-sulfonic acid
Diethylamine
Ethanol (B145695)
Ethyl acetate
n-Hexane
Isopropanol
Methanol (B129727)
Methyl-tert-butyl ether
Phenylglycine
Ristocetin A
Teicoplanin

Computational Chemistry and Theoretical Investigations of 2 Benzenesulfonamido 2 Phenylacetic Acid

Quantum Chemical Calculations for Structural and Electronic Properties

No specific peer-reviewed studies detailing the DFT-optimized geometry and conformational analysis of 2-benzenesulfonamido-2-phenylacetic acid were found. Such a study would typically involve calculations using a specified functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule. The results would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S-NData not available
N-CαData not available
Cα-C(carboxyl)Data not available
Cα-C(phenyl)Data not available
O=S=OData not available
S-N-CαData not available
N-Cα-C(carboxyl)Data not available
C(phenyl)-S-N-Cα
S-N-Cα-C(carboxyl)

There are no available studies that present a comparison between computationally predicted spectroscopic data (such as IR, Raman, ¹H NMR, and ¹³C NMR) and experimental measurements for this compound. This type of analysis is crucial for confirming the molecular structure and understanding its vibrational modes and electronic environment.

Table 2: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
ν(O-H)Data not availableData not availableCarboxylic acid stretch
ν(N-H)Data not availableData not availableSulfonamide N-H stretch
ν(C=O)Data not availableData not availableCarboxylic acid C=O stretch
νas(SO₂)Data not availableData not availableAsymmetric SO₂ stretch
νs(SO₂)Data not availableData not availableSymmetric SO₂ stretch

A frontier molecular orbital analysis for this compound, which would detail the energies of the HOMO and LUMO and their distribution across the molecule, has not been reported. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound

PropertyValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy Gap (ΔE)Data not available

Modeling of Intermolecular Interactions and Supramolecular Assemblies

There is a lack of computational studies assessing the hydrogen bonding networks in the solid state of this compound. Such an analysis would identify key hydrogen bond donors (the carboxylic acid OH and sulfonamide NH) and acceptors (the carboxylic and sulfonic oxygens) and quantify the strength and geometry of these interactions, which dictate the supramolecular architecture.

No computational evaluations of pi-pi stacking or other non-covalent interactions (like C-H···π interactions) for this compound have been found. These interactions, particularly between the two phenyl rings, would be expected to play a significant role in the crystal packing of the molecule.

Role as a Key Intermediate in Organic Synthesis

This sulfonamide derivative of phenylglycine is a significant building block for constructing various organic compounds, from heterocyclic systems to specialized ligands and analogues of phenylacetic acid.

Research has identified (2R)-2-benzenesulfonamido-2-phenylethanoic acid as an intermediate in the synthesis of thiazine (B8601807) and related heterocyclic compounds. nih.govresearchgate.net The synthesis of the parent compound involves the reaction of phenylglycine with benzenesulfonyl chloride in an aqueous solution of sodium carbonate, followed by acidification. nih.gov The resulting molecule is then poised for further reactions to form the thiazine ring system. The general importance of thiazine derivatives is underscored by their wide range of biological activities and their presence in various medicinal compounds. nih.govresearchgate.netbeilstein-journals.org Synthetic strategies towards different thiazine derivatives are diverse, often involving reactions of aminothiols with carbonyl compounds or cyclization of thioamides. beilstein-journals.orgnih.gov

Amino acid-derived sulfonamides, including this compound, have been synthesized for use as ligands. nih.govresearchgate.net The presence of multiple potential coordination sites—the carboxylate oxygens, the sulfonamide oxygen and nitrogen atoms, and the aromatic rings—allows these molecules to bind to metal centers. This characteristic is valuable in the development of new metal complexes, such as those involving platinum, which have applications in catalysis and materials science. nih.gov Furthermore, phenylacetic acid derivatives have been identified as ligands for specific biological targets, such as gamma-hydroxybutyric acid (GHB) binding sites in the brain, indicating the potential for creating neurologically active compounds from this scaffold. nih.gov

The structure of this compound allows for numerous derivatization strategies to prepare a wide array of analogues. The core synthesis itself is a derivatization of the amino acid phenylglycine. nih.gov Modifications can be introduced at several positions:

The Sulfonyl Group: By using different sulfonyl chlorides (e.g., para-toluenesulfonyl chloride instead of benzenesulfonyl chloride), analogues such as 2-(4-methylbenzenesulfonamido)-2-phenylacetic acid can be prepared. nih.gov

The Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or other functional groups. A common strategy for derivatization involves reaction with reagents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) to form ester derivatives, which can be useful for analytical purposes like high-performance liquid chromatography. nih.gov

The Phenyl Ring: The phenyl ring attached to the chiral carbon can be substituted to modulate the electronic and steric properties of the molecule.

These derivatization approaches are crucial in structure-activity relationship studies, where systematic structural modifications are made to optimize the biological activity of a lead compound. nih.gov

The this compound framework serves as a sophisticated scaffold for creating variously substituted phenylacetic acids. Phenylacetic acid and its derivatives are important synthetic targets due to their applications in pharmaceuticals, such as in the production of penicillin G and diclofenac, and as fragrances. wikipedia.org Synthetic strategies to access substituted phenylacetic acids are numerous and include:

Friedel-Crafts type reactions: Alkylation of aromatic compounds with sulfonyloxy-activated hydroxyacetic acid derivatives can yield phenylacetic esters or acids. google.com

Suzuki Coupling: Palladium-catalyzed Suzuki coupling reactions between boronic acids and alkyl halides represent a modern approach to forming the C(sp²)–C(sp³) bond necessary for many substituted phenylacetic acids. inventivapharma.com This method has been successfully applied to synthesize ortho-substituted phenylacetic acid derivatives. inventivapharma.com

From Benzyl (B1604629) Halides: Classical methods involve the conversion of substituted benzyl halides to the corresponding nitriles (benzyl cyanides) followed by hydrolysis to the phenylacetic acid. orgsyn.org

The following table summarizes a selection of synthetic methods for preparing phenylacetic acid derivatives.

Table 1: Synthetic Approaches to Phenylacetic Acid Derivatives
Starting Material(s) Key Reagents/Catalysts Product Type Reference
Benzyl Cyanide Sulfuric Acid, Water Phenylacetic Acid orgsyn.org
Benzyl Chloride, Magnesium, CO₂ Diethyl Ether Phenylacetic Acid
Aromatics, Sulfonyloxy-activated hydroxyacetic acid derivatives Lewis Acid (e.g., AlCl₃) Substituted Phenylacetic Esters/Acids google.com
Aryl Boronic Ester, Bromo-ester Pd(OAc)₂, P(Nap)₃, Base Ortho-substituted Phenylacetic Acid inventivapharma.com
4-Substituted Halogenobenzene HNO₃/H₂SO₄, Malonic ester, HCl 2-Nitro-4-substituted Phenylacetic Acid patsnap.com

Broader Contributions to Organic Synthesis

Beyond its direct use as an intermediate, the structural motifs within this compound are relevant to broader concepts in modern organic synthesis, particularly in creating chiral molecules.

The compound (2R)-2-benzenesulfonamido-2-phenylethanoic acid possesses a chiral center at the α-carbon (C7), making it an enantiomerically pure building block. nih.gov The use of such chiral precursors is a fundamental strategy in asymmetric synthesis, allowing for the transfer of chirality to new, more complex products.

The broader class of arylacetic acids, to which this compound belongs, is a target for advanced asymmetric synthetic methods. One notable technique is the direct enantioselective alkylation of arylacetic acids. In this approach, a chiral lithium amide acts as a traceless auxiliary. The arylacetic acid is deprotonated to form a dianion, which then complexes with the chiral lithium amide. This chiral complex controls the stereochemical outcome of the subsequent alkylation reaction, leading to high enantioselectivity in the product. nih.gov For example, the alkylation of phenylacetic acid can be achieved with high enantiomeric excess using this method. nih.gov This demonstrates the potential for creating a variety of chiral substituted phenylacetic acids, which are valuable intermediates for pharmaceuticals.

The principles of chiral induction seen in these reactions are fundamental to modern drug development, where controlling the stereochemistry of a molecule is often critical to its therapeutic efficacy and safety. mdpi.com

Synthetic Utility and Applications As an Intermediate

Applications in Organic Synthesis

2-Benzenesulfonamido-2-phenylacetic acid is a multifaceted organic compound that serves as a valuable building block in synthetic chemistry. Its utility stems from the presence of several reactive functional groups within its structure: a carboxylic acid, a sulfonamide linkage, and two aromatic rings. This combination of features provides multiple sites for chemical modification, allowing for its incorporation into a wide array of more complex molecular architectures.

The core of the molecule is derived from phenylglycine, an amino acid derivative. nih.govresearchgate.net The reaction of phenylglycine with benzenesulfonyl chloride results in the formation of the stable sulfonamide linkage, yielding the title compound. nih.govnih.gov This synthetic route highlights the compound's nature as a chiral, protected amino acid analogue.

The primary reactive handles of this compound are the carboxylic acid group and the N-H bond of the sulfonamide.

Carboxylic Acid Group: The -COOH group is a classic functional handle for a variety of transformations. It can be readily converted into esters, amides, or acid halides, facilitating peptide-like couplings or the introduction of the entire phenylsulfonamido-phenylacetyl moiety into larger molecules.

Sulfonamide Moiety: The N-H proton of the sulfonamide is acidic and can be deprotonated or participate in hydrogen bonding, which is a key feature in its crystal structure. nih.gov The nitrogen atom itself can be a site for further substitution.

Aromatic Rings: Both the phenyl ring from the phenylglycine scaffold and the benzene (B151609) ring from the sulfonyl group can potentially be functionalized via electrophilic aromatic substitution to introduce additional substituents, thereby modulating the electronic or steric properties of the molecule.

The structural arrangement of these groups around a chiral center makes it an attractive starting material for asymmetric synthesis. The sulfonamide group is a key structural feature in various biologically active molecules and can be found in versatile building blocks used for creating complex chemical probes and radiopharmaceuticals. nih.gov For instance, other functionalized sulfonamides have been developed as building blocks for labeling peptides and proteins. nih.gov Similarly, phenylsulfonyl-containing structures are used as versatile intermediates in the synthesis of complex heterocyclic systems like tetrahydrothiophenes. mdpi.comnih.gov

The inherent functionality of this compound makes it a prime candidate for constructing libraries of compounds for screening purposes or for the synthesis of targeted, structurally complex molecules.

Table 1: Key Structural Features and Potential Reaction Sites of this compound

Structural FeatureDescriptionPotential Synthetic Transformations
Chiral Center The alpha-carbon (C2) is a stereocenter.Use as a chiral precursor for asymmetric synthesis.
Carboxylic Acid A terminal -COOH group.Esterification, Amidation, Acid Halide Formation, Reduction.
Sulfonamide Linkage A stable -SO₂NH- group.N-H deprotonation, N-alkylation, Hydrogen bond donor.
Phenyl & Benzene Rings Two unsubstituted aromatic rings.Electrophilic Aromatic Substitution (e.g., nitration, halogenation).

Emerging Research Directions and Green Chemistry Perspectives

Development of Green and Sustainable Synthetic Routes

The imperative to develop environmentally benign chemical processes has led to significant innovations in the synthesis of 2-benzenesulfonamido-2-phenylacetic acid and its analogs. These efforts are centered on the use of safer reaction media, the improvement of atom economy, and the application of novel catalytic strategies.

Implementation of Safer Solvents and Reaction Conditions

A primary focus of green chemistry is the replacement of hazardous organic solvents with safer alternatives. The traditional synthesis of this compound often involves the use of volatile and toxic organic solvents. wikipedia.orgresearchgate.net Recent research, however, has demonstrated the feasibility of using water as a green solvent for the synthesis of sulfonamide derivatives. wikipedia.orgresearchgate.netslideshare.net This approach not only mitigates the environmental and health risks associated with conventional solvents but also simplifies the purification process, often allowing for the isolation of the product through simple filtration. wikipedia.orgresearchgate.net The use of water is particularly advantageous as it is non-flammable, non-toxic, and readily available. The solubility of related compounds like phenylacetic acid has been studied in a range of solvents, including water and various alcohols like ethanol (B145695) and 2-propanol, which are also considered greener solvent choices. epa.gov

Another advancement in establishing safer reaction conditions is the use of microwave-assisted synthesis. mdpi.comamazonaws.comnih.gov Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. nih.gov This technique can reduce energy consumption and the potential for side reactions, contributing to a greener synthetic profile. nih.gov For instance, microwave-assisted methods have been successfully employed for the synthesis of various sulfonamides and derivatives of phenylacetic acid. mdpi.comamazonaws.com

The table below summarizes the properties of some greener solvents relevant to the synthesis of compounds like this compound.

SolventBoiling Point (°C)Density (g/mL)Key Green Attributes
Water1001.00Non-toxic, non-flammable, readily available, high heat capacity
Ethanol78.370.789Renewable resource, biodegradable, low toxicity
2-Propanol82.60.786Low toxicity, readily available
2-Methyltetrahydrofuran (2-MeTHF)80.20.854Derived from renewable resources, favorable environmental profile

This table is generated based on general chemical knowledge and not from a specific search result.

Advancement of Atom-Economical Synthetic Protocols

Atom economy is a core principle of green chemistry that emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product. Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more reactants in a single step to form a complex product, thereby minimizing waste. mdpi.comresearchgate.net The Ugi and Passerini reactions are powerful MCRs that are being explored for the synthesis of α-amino acid and peptide-like structures, which are structurally related to this compound. wikipedia.orgslideshare.netmdpi.comresearchgate.netnih.govorganic-chemistry.orgnih.govyoutube.comacs.org

The Ugi four-component reaction (U-4CR), for instance, can generate α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide with high atom economy. mdpi.comyoutube.com By using an α-amino acid as one of the components, a five-center four-component Ugi-like reaction can be achieved, offering a direct route to complex, multi-functionalized molecules. mdpi.com Similarly, the Passerini three-component reaction provides a direct synthesis of α-acyloxy amides from an isocyanide, an aldehyde (or ketone), and a carboxylic acid. wikipedia.orgslideshare.netnih.govorganic-chemistry.org The development of these MCRs for the synthesis of N-sulfonyl-α-amino acids represents a significant step towards more sustainable and efficient production of compounds like this compound.

The following table illustrates the reactants and products of the Ugi and Passerini reactions, highlighting their atom-economical nature.

ReactionReactantsProductKey Feature
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmideFour components combine in a single step with high atom economy.
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy AmideThree components combine to form a complex product in one pot.

This table is generated based on general chemical knowledge of the Ugi and Passerini reactions and is supported by the information in the provided search results.

Exploration of Catalysis in Green Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions, enhanced selectivity, and milder reaction conditions. In the context of this compound synthesis, several catalytic approaches are being investigated.

Photocatalysis has emerged as a powerful tool for the synthesis of sulfonamides. Visible-light-induced dual catalytic systems can enable the direct conversion of carboxylic acids to sulfonamides in a single step. rsc.org This method avoids the need for pre-functionalized starting materials and often proceeds under mild conditions.

Metal Catalysis continues to be a significant area of research. Copper-catalyzed reactions, for example, have been developed for the synthesis of sulfonamides from carboxylic acids. These methods often exhibit high efficiency and broad substrate scope. The use of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, is also being explored. nih.gov These catalysts offer the advantage of easy separation and recyclability, further enhancing the green credentials of the synthetic process. nih.gov

Biocatalysis , the use of enzymes or whole microorganisms as catalysts, offers unparalleled selectivity and operates under mild, environmentally friendly conditions, typically in aqueous media. gsa.ac.ukresearchgate.net The biocatalytic reduction of precursor molecules is a promising green route for the synthesis of chiral compounds. researchgate.net The application of biocatalysis to the synthesis of this compound could provide a highly efficient and enantioselective route to this important molecule.

Future Directions in Organic Chemistry Research

The research landscape for this compound and its analogs is expanding beyond synthetic methodology. A significant future direction lies in the exploration of these compounds as building blocks for more complex and functional molecules. patsnap.compatsnap.com Their inherent structural features, including a chiral center, a carboxylic acid, and a sulfonamide group, make them versatile synthons for the preparation of novel compounds with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

The development of novel derivatives and the functionalization of the core structure of this compound are expected to be key areas of future research. patsnap.com This could involve modifications to the phenyl ring, the benzene (B151609) ring of the sulfonyl group, or the carboxylic acid moiety to fine-tune the biological or physical properties of the molecule.

Furthermore, there is growing interest in the potential of α-sulfonamido carboxylic acids to act as ligands in asymmetric catalysis. The chiral nature of these compounds, combined with the coordinating ability of the carboxylic acid and sulfonamide groups, makes them attractive candidates for the development of new catalysts for stereoselective transformations.

The continued development of green and sustainable synthetic methods will also remain a major focus. This includes the further exploration of biocatalytic routes, the design of more efficient and recyclable catalysts, and the use of flow chemistry to enable continuous and scalable production. patsnap.com As the demand for environmentally friendly chemical processes grows, the integration of green chemistry principles into the synthesis and application of this compound will be crucial for its future development and utilization. patsnap.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-benzenesulfonamido-2-phenylacetic acid with high purity?

  • Methodological Answer : Synthesis typically involves coupling benzenesulfonamide derivatives with phenylacetic acid precursors. Key steps include:

  • Coupling Reagents : Use carbodiimides (e.g., EDC) or phosphonium salts (e.g., BOP) to activate carboxylic acid groups .
  • Purification : Employ recrystallization in ethanol/water mixtures or reverse-phase HPLC (e.g., Ascentis® Express Phenyl-Hexyl column) to isolate high-purity product .
  • Yield Optimization : Adjust reaction stoichiometry (1.2:1 molar ratio of sulfonamide to phenylacetic acid) and temperature (60–80°C) to minimize side products .

Q. How can researchers confirm the structural identity of this compound using crystallographic techniques?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution : Apply direct methods via SHELXS or SHELXD for phase determination .
  • Refinement : Refine atomic coordinates and displacement parameters with SHELXL, ensuring R-factor convergence below 5% .
  • Validation : Cross-validate geometric parameters (bond lengths, angles) using PLATON or CIF-check tools to confirm structural accuracy .

Q. What analytical techniques are optimal for assessing the purity and stability of this compound in different solvents?

  • Methodological Answer :

  • Purity Analysis :
  • HPLC : Utilize a phenyl-hexyl stationary phase (e.g., Ascentis® Express) with UV detection at 254 nm .
  • NMR : Compare integration ratios of aromatic protons (δ 7.2–7.8 ppm) to aliphatic regions to detect impurities .
  • Stability Testing :
  • Accelerated Degradation : Incubate in buffered solutions (pH 2–12) at 40°C for 48 hours, followed by LC-MS to monitor decomposition .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and experimental crystallographic data for this compound?

  • Methodological Answer :

  • Data Reconciliation :
  • Check for twinning or disorder using ROTAX (ORTEP-III) to model split positions .
  • Compare experimental bond lengths/angles with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G**) to identify outliers .
  • Refinement Adjustments : Apply anisotropic displacement parameters and constraints (e.g., SIMU/DELU in SHELXL) to improve model accuracy .

Q. What strategies can optimize the reaction yield of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to balance reactivity and solubility .
  • Kinetic Monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time .

Q. How do electronic effects of substituents on the benzene rings influence the acid dissociation constant (pKa) of this compound?

  • Methodological Answer :

  • Substituent Analysis :
  • Electron-withdrawing groups (e.g., -NO₂) lower pKa by stabilizing the deprotonated form.
  • Electron-donating groups (e.g., -OCH₃) increase pKa via destabilization of the conjugate base .
  • Experimental Determination :
  • Perform potentiometric titration in aqueous ethanol (20% v/v) with a glass electrode .

Q. What in silico approaches predict the pharmacological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) .
  • QSAR Modeling : Derive regression models from Hammett constants (σ) and LogP values to correlate structure with bioactivity .
  • ADMET Prediction : Apply SwissADME to estimate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

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